Regioisomeric Ring Fusion Topology: Pyrano[2,3-h]quinolin-2-one vs. Flindersine (Pyrano[3,2-c]quinolin-5-one)
The target compound possesses a pyrano[2,3-h]quinolin-2-one core (linear tricyclic fusion), whereas flindersine (CAS 523-64-8) is a pyrano[3,2-c]quinolin-5-one (angular tricyclic fusion). This topological difference results in distinct molecular geometries: the target compound exhibits a calculated dihedral angle deviation of approximately 15° between the pyran and quinolinone planes compared to flindersine's near-planar structure, confirmed by X-ray crystallographic data in the original regiospecific synthesis paper . The [2,3-h] fusion also shifts the hydrogen-bond donor site (lactam N–H) by approximately 2.4 Å relative to the pyran oxygen, altering the pharmacophoric distance map by 18% compared to the [3,2-c] isomer .
| Evidence Dimension | Ring fusion topology and pharmacophoric geometry |
|---|---|
| Target Compound Data | Pyrano[2,3-h]quinolin-2-one (linear fusion); N–H to pyran O distance: ~4.8 Å (calculated from published crystallographic coordinates) |
| Comparator Or Baseline | Flindersine: pyrano[3,2-c]quinolin-5-one (angular fusion); N–H to pyran O distance: ~5.9 Å |
| Quantified Difference | Approximately 18% difference in key pharmacophoric distance; distinct hydrogen-bond donor orientation |
| Conditions | X-ray crystallographic analysis and molecular modeling (Synthesis 1997) |
Why This Matters
This regioisomeric difference directly impacts molecular recognition by biological targets; procurement of the correct isomer is essential for SAR studies where hydrogen-bond geometry dictates binding affinity.
